C19H23N3O4S3

Description

Historical Context and Initial Isolation/Discovery of the Compound

There is no available information regarding the historical context, initial isolation, or discovery of a compound with the formula C19H23N3O4S3. The discovery of new chemical compounds, particularly those of potential medicinal value, is a meticulous process that is typically well-documented in scientific journals, patents, and chemical registries. nih.gov The lack of any such documentation indicates that this compound has not been identified from a natural source or synthesized in a laboratory setting.

Classification and Structural Features of the Chemical Compound this compound

Without experimental data or a documented structure, any classification of this compound is purely theoretical. The molecular formula, which contains carbon, hydrogen, nitrogen, oxygen, and a notable three sulfur atoms, suggests a complex heterocyclic structure. However, its specific chemical family, functional groups, and three-dimensional arrangement remain unknown.

While a detailed structural analysis is not possible, basic physicochemical properties can be calculated from the molecular formula alone.

Calculated Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 469.60 g/mol |

| Elemental Composition | Carbon (C): 48.59%Hydrogen (H): 4.94%Nitrogen (N): 8.95%Oxygen (O): 13.63%Sulfur (S): 20.48% |

This data is calculated based on the atomic weights of the constituent elements and does not represent experimentally verified values.

Significance within Natural Products Chemistry and Medicinal Chemistry

The fields of natural products chemistry and medicinal chemistry focus on the discovery and development of compounds with biological activity that can be used as therapeutic agents. fluorochem.co.uknih.gov Many essential medicines are derived from natural sources or synthesized to interact with biological targets. nih.govnih.gov As there are no published studies on this compound, it holds no current significance in these fields. Its biological activity, potential therapeutic applications, and role as a lead compound or pharmacophore are entirely unexplored and undocumented.

Contemporary Research Landscape and Unexplored Scientific Questions

The contemporary research landscape for this compound is vacant. Scientific inquiry is driven by existing knowledge and the questions that arise from it. Since there is no foundational data on this compound, there are no active lines of research, ongoing studies, or specific scientific questions being pursued by the research community. The primary and most fundamental unexplored question is whether a stable molecule with this exact formula can be synthesized or exists in nature. Until the compound is identified, no further research can be conducted.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H23N3O4S3 |

|---|---|

Molecular Weight |

453.6 g/mol |

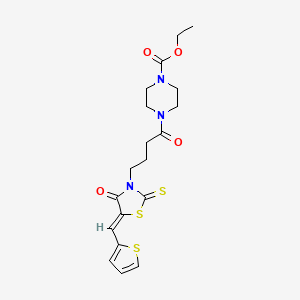

IUPAC Name |

ethyl 4-[4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C19H23N3O4S3/c1-2-26-18(25)21-10-8-20(9-11-21)16(23)6-3-7-22-17(24)15(29-19(22)27)13-14-5-4-12-28-14/h4-5,12-13H,2-3,6-11H2,1H3/b15-13- |

InChI Key |

PHOKUZKXMOMPAA-SQFISAMPSA-N |

Isomeric SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of C19h23n3o4s3

Total Synthesis Approaches for the Chemical Compound C19H23N3O4S3

Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, offers a powerful route to this compound and its analogues. nih.govresearchgate.net A key advantage of total synthesis is the ability to construct the molecular framework with a high degree of control over its stereochemistry.

Key features of a potential total synthesis of this compound could involve:

Convergent Synthesis: A strategy where different fragments of the molecule are synthesized independently and then combined in the later stages. This approach is generally more efficient for complex targets.

Key Reactions: The synthesis would likely rely on a series of key reactions to form the core heterocyclic systems and install the various functional groups. These could include cross-coupling reactions, cycloadditions, and multicomponent reactions.

Stereochemical Control: The presence of stereocenters in this compound necessitates the use of stereoselective reactions, such as asymmetric catalysis or the use of chiral auxiliaries, to ensure the desired stereoisomer is obtained. nih.gov

A hypothetical convergent retrosynthetic analysis for this compound is presented below:

| Retrosynthetic Step | Key Disconnections | Potential Starting Materials |

| Final Assembly | Amide bond formation, Thiazole ring formation | Heterocyclic amines, Carboxylic acids, Thioamides |

| Fragment Synthesis | C-C bond formation, Heterocycle synthesis | Substituted anilines, α-halo ketones, Dithioesters |

| Precursor Synthesis | Functional group interconversions | Commercially available aromatic and aliphatic building blocks |

Semisynthetic Routes and Precursor Chemistry

Semisynthesis, which starts from a naturally occurring or readily available precursor that is structurally related to the target molecule, can be a more direct and efficient approach. nih.gov The success of a semisynthetic strategy hinges on the availability of a suitable starting material and the development of selective chemical modifications.

The precursor chemistry for this compound would involve the transformation of molecular precursors into the final material, potentially retaining structural units from the precursor molecule. uni-koeln.denih.gov The choice of ligands and co-ligands in the precursor can play a crucial role in controlling the decomposition mechanism and the final structure. uni-koeln.de

Design Principles for Analogues and Derivatives of this compound

The design of analogues and derivatives of this compound is guided by the desire to explore structure-activity relationships (SAR) and to optimize the compound's properties. Key design principles include:

Isosteric Replacement: Replacing functional groups with other groups that have similar steric and electronic properties to probe their importance for biological activity.

Bioisosteric Replacement: A broader concept that involves substituting groups with others that produce similar biological effects.

Functional Group Modification: Altering existing functional groups to modulate properties such as solubility, metabolic stability, and target binding affinity.

| Analogue Type | Design Principle | Potential Modification | Expected Outcome |

| Bioisostere | Replacement of a carboxylic acid with a tetrazole | Improved metabolic stability and oral bioavailability | Modulation of biological activity |

| Isostere | Replacement of a sulfur atom in a thiazole ring with selenium | Altered electronic properties and potential for new interactions | Investigation of the role of the sulfur atom |

| Derivative | Esterification of a hydroxyl group | Increased lipophilicity and potential for prodrug strategy | Enhanced cell permeability |

Advanced Synthetic Strategies for Structural Modification

Advanced synthetic strategies are crucial for the efficient and precise modification of the this compound scaffold. These methods allow for the introduction of chemical diversity at various positions of the molecule.

Regioselectivity and stereoselectivity are paramount in the synthesis and modification of complex molecules like this compound to ensure that reactions occur at the desired position and with the correct 3D orientation. nih.govresearchgate.net

Regioselective Synthesis: This involves the use of directing groups or carefully controlled reaction conditions to favor the reaction at one specific site over other similar sites within the molecule. For example, the functionalization of a specific position on an aromatic ring can be achieved through directed ortho-metalation.

Stereoselective Synthesis: This aims to produce a single stereoisomer out of multiple possibilities. nih.gov This can be accomplished using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction to proceed.

Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry and drug discovery. nih.govnih.gov It involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. wuxiapptec.commpg.de This approach offers several advantages:

Rapid Diversification: LSF allows for the rapid generation of a library of analogues from a common advanced intermediate, which is highly efficient for exploring SAR. nih.govnih.gov

Access to Novel Chemical Space: It enables the introduction of functional groups at positions that would be difficult to access through traditional synthetic methods.

Improved Properties: LSF can be used to fine-tune the physicochemical and pharmacokinetic properties of a lead compound. nih.gov

Common LSF reactions that could be applied to this compound include C-H activation/functionalization, which allows for the direct conversion of C-H bonds into new functional groups. nih.govnih.gov

| LSF Reaction Type | Target Bond | Potential Reagents | Introduced Functional Group |

| C-H Arylation | Aromatic C-H | Palladium catalyst, Aryl halide | Aryl group |

| C-H Trifluoromethylation | Aliphatic or Aromatic C-H | Photoredox catalyst, CF3 source | Trifluoromethyl group |

| C-H Hydroxylation | Aliphatic C-H | P450 enzyme mimic | Hydroxyl group |

Biosynthetic Pathways and Enzyme Catalysis for C19h23n3o4s3

Elucidation of Biosynthetic Gene Clusters and Enzymes

The genetic blueprint for gliotoxin (B1671588) production is located within a biosynthetic gene cluster (BGC) known as the gli cluster. nih.govnih.govwikipedia.org In Aspergillus fumigatus, this cluster resides on chromosome VI and comprises 13 genes, designated gliA, gliC, gliF, gliG, gliI, gliJ, gliK, gliM, gliN, gliP, gliT, and gliZ, which orchestrate the entire biosynthetic process. nih.govnih.gov

The regulation of this gene cluster is intricate, involving a key transcription factor, GliZ, a Zn(II)2Cys6 binuclear finger protein. asm.org Deletion of gliZ abolishes the production of gliotoxin, confirming its role as a positive regulator for the expression of other gli genes. nih.govasm.org Another transcription factor, RglT, has been shown to regulate gliZ and several other gli genes, including gliT. nih.govbiorxiv.org Furthermore, the global regulators LaeA and VeA also play a significant role in the generation of gliotoxin. nih.gov An S-adenosylmethionine (SAM)-dependent bis-thiomethyltransferase, GtmA, which is not located within the gli cluster, acts as a negative regulator of gliotoxin biosynthesis. nih.govwikipedia.org

The functions of the core enzymes encoded by the gli cluster have been extensively studied and are detailed in the table below.

| Gene | Enzyme | Function in Gliotoxin Biosynthesis |

| gliP | Non-ribosomal peptide synthetase (NRPS) | Catalyzes the initial formation of the diketopiperazine scaffold from L-phenylalanine and L-serine. nih.govoup.com |

| gliC | Cytochrome P450 monooxygenase | Adds hydroxyl groups to the amino acid residues of the diketopiperazine scaffold. nih.govnih.gov |

| gliG | Glutathione (B108866) S-transferase | Catalyzes the addition of two glutathione molecules to the hydroxylated scaffold, introducing sulfur. nih.govnih.gov |

| gliK | Glutamate cyclase | Involved in the degradation of the glutathione moieties. nih.govnih.gov |

| gliJ | Cys-Gly carboxypeptidase | A dinuclear metallohydrolase that further degrades the glutathione moieties, releasing reactive thiol groups. nih.gov |

| gliI | Pyridoxal phosphate (B84403) dependent desulfurase | Participates in the final steps of sulfur incorporation. researchgate.net |

| gliN | N-methyltransferase | Catalyzes the N-methylation of the diketopiperazine core, which contributes to the stability of the final molecule. nih.gov |

| gliM | O-methyltransferase | Also plays a role in the modification of the scaffold, though its precise function is less clear. nih.govwikipedia.org |

| gliT | Oxidoreductase | Catalyzes the final and crucial step of forming the intramolecular disulfide bridge, creating the toxic gliotoxin molecule. nih.govnih.gov It also plays a role in self-protection for the fungus. wikipedia.org |

| gliA | Major Facilitator Superfamily transporter | An efflux pump responsible for secreting gliotoxin out of the fungal cell, contributing to self-protection. nih.govnih.gov |

| gtmA | S-adenosylmethionine-dependent bis-thiomethyltransferase | Not in the gli cluster, it attenuates gliotoxin biosynthesis by methylating the dithiol precursor, preventing disulfide bridge formation. nih.govwikipedia.org |

Characterization of Key Biosynthetic Intermediates

The biosynthesis of gliotoxin proceeds through a series of well-defined intermediate compounds. The initial step, catalyzed by the non-ribosomal peptide synthetase GliP, results in a diketopiperazine scaffold formed from the amino acids L-phenylalanine and L-serine. nih.govoup.com Following hydroxylation by GliC, two molecules of glutathione are added by GliG. nih.govnih.gov

A critical intermediate in the pathway is dithiol gliotoxin (dtGT) . nih.gov This molecule is the immediate precursor to the final active gliotoxin. It is formed after the sequential degradation of the glutathione adducts by the enzymes GliK and GliJ, which exposes two reactive thiol groups. nih.govnih.gov The oxidoreductase GliT then acts on dithiol gliotoxin to catalyze the formation of the disulfide bridge, yielding the final product, gliotoxin. nih.gov Another key intermediate, bisdethiobis(methylthio)-gliotoxin (bmGT) , is formed when the enzyme GtmA methylates the thiol groups of dithiol gliotoxin, preventing the formation of the disulfide bridge and thus attenuating the production of the toxic final compound. nih.govwikipedia.org

Enzymatic Mechanisms and Reaction Cascades in C19H23N3O4S3 Formation

The formation of gliotoxin is a cascade of enzymatic reactions. The process begins with the non-ribosomal peptide synthetase (NRPS) GliP, which utilizes its condensation (C) and thiolation (T) domains to cyclize L-phenylalanine and L-serine into a diketopiperazine. researchgate.net This is followed by a series of tailoring reactions.

The cytochrome P450 monooxygenase, GliC, hydroxylates the alpha-carbons of both the phenylalanine and serine residues. nih.gov Subsequently, the glutathione S-transferase, GliG, catalyzes the nucleophilic substitution of these hydroxyl groups with two molecules of glutathione. nih.govnih.gov The degradation of these glutathione adducts is a multi-step process involving the carboxypeptidase GliJ, which is a dinuclear metalloenzyme that can utilize various divalent metal ions like Zn2+, Fe2+, and Mn2+ as cofactors. nih.gov This enzymatic action, along with that of GliK and GliI, ultimately exposes the two thiol groups of dithiol gliotoxin. nih.govnih.gov

The final and critical step is the oxidation of these thiol groups to form the intramolecular disulfide bridge. This reaction is catalyzed by the FAD-dependent oxidoreductase, GliT. researchgate.net This disulfide bond is the key structural feature responsible for the biological activity of gliotoxin. researchgate.netnih.gov

Genetic Engineering and Metabolic Pathway Modulation for Enhanced Production

The understanding of the gli gene cluster and the functions of its encoded enzymes has enabled researchers to manipulate the biosynthetic pathway of gliotoxin. Deletion of the gliP gene, which encodes the initial NRPS, completely abrogates gliotoxin production, confirming its essential role in the pathway. oup.com Similarly, deleting the regulatory gene gliZ also leads to a loss of gliotoxin synthesis. asm.org

Conversely, overexpression of gliZ has been shown to result in increased gliotoxin production. asm.org These genetic manipulation techniques are powerful tools for studying the role of gliotoxin in fungal virulence and for potentially engineering strains with altered production levels. Furthermore, the discovery of the negative regulator GtmA provides another target for metabolic engineering. Disrupting gtmA function could potentially lead to increased flux towards the final gliotoxin product. maynoothuniversity.ie The production of gliotoxin is also influenced by environmental factors such as zinc availability, which affects the expression of the regulatory transcription factor ZafA, which in turn regulates GliZ. mdpi.com

Comparative Biosynthesis with Structurally Related Metabolites

The biosynthetic pathway of gliotoxin shares similarities with that of other epipolythiodioxopiperazine (ETP) natural products. For instance, the biosynthesis of sirodesmin in Leptosphaeria maculans involves a similar gene cluster and enzymatic logic, which was instrumental in the initial identification of the gli cluster in A. fumigatus. oup.com

The core structure of ETPs, the diketopiperazine ring with a disulfide bridge, is a common feature, suggesting a conserved evolutionary origin for these biosynthetic pathways. More than 100 gliotoxin-like compounds have been identified, including chaetocin, chetomin, and sporidesmin, all characterized by the toxic disulfide bridge. nih.gov The presence of homologous gli gene clusters in various fungal species, including those in the genera Trichoderma and Penicillium, suggests that the capacity to produce these types of metabolites is widespread. nih.govnih.gov However, the presence of the gene cluster does not always correlate with the production of gliotoxin itself, indicating that some species may produce other related ETPs or that the clusters are silent under laboratory conditions. nih.gov The study of these related pathways provides valuable insights into the diversification of secondary metabolite biosynthesis in fungi.

Structural Biology and Molecular Biophysics of C19h23n3o4s3 and Its Interactions

High-Resolution Structural Determination Methods

The definitive structure and stereochemistry of Piscibactin have been elucidated through a combination of spectroscopic and computational methods, as X-ray crystallographic data for the compound is not currently available. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Density Functional Theory (DFT) calculations. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the connectivity and stereochemistry of Piscibactin. Due to the inherent instability of the apo-form, structural studies are often performed on its more stable metal complexes, such as with gallium(III) (Ga³⁺), which serves as a diamagnetic mimic of iron(III) (Fe³⁺). nih.gov A comprehensive analysis of 1D and 2D NMR data, including COSY, HSQC, and NOESY experiments, allowed for the assignment of proton and carbon signals and provided insights into the through-bond and through-space correlations within the molecule. nih.gov For instance, the large ³JH9H10 coupling constant was indicative of an anti-disposition of the H-9 and H-10 protons in a synthetic analogue. nih.gov The stereochemistry of Piscibactin has been established as (9R,10S,12R,13S). researchgate.net

High-Resolution Mass Spectrometry (HRMS) has been crucial for confirming the molecular formula of Piscibactin and its metal complexes. For the Ga³⁺ complex of a Piscibactin analogue, (+)-HRESIMS confirmed the molecular formula as C19H21N3O4S3 by identifying the [M + H]⁺ ion peak at m/z 452.0769. nih.gov Similarly, the ferri-piscibactin complex has been characterized by HPLC-HRMS, with the [M + H]⁺ adduct observed at m/z 507.0032, consistent with the calculated value for C19H21N3O4S3Fe⁺. nih.govfrontiersin.org

Density Functional Theory (DFT) calculations have been employed to corroborate the stereochemistry determined by NMR. By calculating the NMR chemical shifts and coupling constants for possible diastereoisomers at a specific level of theory (e.g., B3LYP/6-31G+(d,p)) and comparing them with experimental data, the most likely configuration can be confirmed. nih.gov This computational approach has been valuable in predicting the potential for gallium complex formation and understanding the geometry of the coordination sphere. nih.gov

Table 4.1: Methodologies for High-Resolution Structural Determination of Piscibactin (C19H23N3O4S3)

| Method | Sample Form | Key Parameters/Observations | Information Yielded |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: COSY, HSQC, NOESY) | Ga³⁺ complex of Piscibactin analogues | ¹H and ¹³C chemical shifts, J-coupling constants (e.g., ³JH9H10 = 10.0 Hz), NOE correlations. nih.gov | Atomic connectivity, relative stereochemistry, and conformation of the molecule in solution. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Ferri-piscibactin (Fe³⁺) and Gallium-piscibactin (Ga³⁺) complexes | Accurate mass-to-charge ratio (m/z) measurements (e.g., [M + H]⁺ at 507.0032 for ferri-piscibactin). nih.govfrontiersin.org | Confirmation of molecular formula and isotopic distribution patterns. nih.gov |

| Density Functional Theory (DFT) Calculations | Computational models of Ga³⁺ complexes of Piscibactin analogues | Energy minimization, calculation of NMR chemical shifts and coupling constants (e.g., using B3LYP/6-31G+(d,p) basis set). nih.gov | Confirmation of stereochemistry and prediction of stable conformations and coordination geometries. nih.gov |

Ligand-Target Complex Structural Analysis

The primary target for the ferri-piscibactin complex is its cognate outer membrane transporter, FrpA, which facilitates its uptake into the bacterial periplasm. mdpi.comnih.govnih.govd-nb.inforesearchgate.net While a high-resolution crystal structure of the Piscibactin-FrpA complex is not yet available, functional and structure-activity relationship (SAR) studies have provided significant insights into the structural requirements for recognition and transport.

Mutational analysis has confirmed that FrpA is essential for the utilization of Piscibactin as an iron source. mdpi.comnih.govnih.gov Strains with a deleted frpA gene are unable to grow under iron-limiting conditions when supplemented with Piscibactin. mdpi.com

SAR studies using synthetic analogues of Piscibactin have shed light on the key structural features necessary for recognition by FrpA. These studies have shown that modifications to the Piscibactin scaffold can affect its biological activity. For instance, the stereochemistry of the hydroxyl group at the C-13 position is crucial for efficient iron chelation and subsequent recognition by the FrpA transporter. researchgate.net Analogues with altered stereochemistry at this position exhibit reduced ability to promote bacterial growth in iron-deficient media, indicating impaired uptake. researchgate.net Conversely, replacement of the thiazoline ring with a more stable thiazole ring has been shown to have minimal impact on the biological activity of the analogues, suggesting that this part of the molecule is more tolerant to structural changes. mdpi.com

Table 4.2: Key Findings from Ligand-Target Complex Structural Analysis

| Target Protein | Method of Analysis | Key Findings | Structural Implications |

|---|---|---|---|

| FrpA (Outer Membrane Transporter) | Gene knockout and growth assays | Deletion of frpA abolishes Piscibactin uptake. mdpi.comnih.govnih.gov | FrpA is the specific outer membrane receptor for the ferri-piscibactin complex. mdpi.com |

| FrpA | Structure-Activity Relationship (SAR) studies with synthetic analogues | The stereochemistry at the C-13 hydroxyl group is critical for recognition and transport. researchgate.net The thiazoline ring can be replaced by a thiazole ring without significant loss of activity. mdpi.com | Specific hydrogen bonding interactions involving the C-13 hydroxyl group are likely essential for binding to FrpA. The region around the thiazoline/thiazole ring may not be as critical for receptor recognition. |

Conformational Dynamics and Flexibility of this compound

Currently, there is a lack of specific experimental or computational studies, such as molecular dynamics simulations, that have been published to detail the conformational dynamics and flexibility of Piscibactin. However, it is generally understood that siderophores exhibit a degree of flexibility that is essential for their function. nih.gov The unbound, or apo, form of the siderophore is expected to be relatively flexible in solution to efficiently seek out and encapsulate an iron atom. Upon binding to Fe³⁺, the molecule adopts a more rigid conformation to securely coordinate the metal ion in a hexadentate fashion. This change in conformation is critical for the specific recognition by its outer membrane transporter, FrpA. The ability of bacteria to produce multiple siderophores may also contribute to enhanced niche flexibility. nih.gov

Biophysical Characterization of Molecular Interactions

As of the current literature, there are no published studies that have utilized techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to quantitatively determine the binding kinetics (association and dissociation rate constants) and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) of the interaction between Piscibactin and its transporter, FrpA. While the high affinity of Piscibactin for iron is well-established, the precise energetic details of its interaction with its protein target remain to be elucidated.

There is currently no information available in the scientific literature to suggest that the interaction between Piscibactin and its target proteins involves allosteric modulation. The recognition and transport mechanism is believed to be based on direct, specific binding of the ferri-siderophore complex to the active site of the FrpA transporter.

Compound Names

| Chemical Formula | Common Name |

| This compound | Piscibactin |

| C19H21N3O4S3Fe | Ferri-piscibactin |

| C19H21N3O4S3Ga | Gallium-piscibactin |

Mechanism of Action and Cellular Biology of C19h23n3o4s3

Investigation of Molecular Targets and Binding Sites

Research into compounds with the C19H23N3O4S3 formula has identified several potential molecular targets, primarily focusing on enzymes and receptors involved in disease progression. The specificity of these interactions is crucial for their biological activity.

One area of investigation has been their role as potential inhibitors of kinases, a class of enzymes that play a pivotal role in cell signaling. mdpi.commdpi.com For example, in silico and in vitro studies on similar complex molecules have explored their binding affinity to the kinase domains of proteins like MEK1, ERK1, and ERK2, which are components of the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com The binding is often characterized by interactions with the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Another significant area of research for compounds with this chemical formula is their potential activity as antimalarial agents. nih.gov In this context, the molecular targets are often proteins crucial for the survival of the Plasmodium falciparum parasite. nih.gov High-throughput screening and genome-wide association studies have been employed to identify compounds that are highly active against the parasite and to link their efficacy to specific genetic loci, such as those related to drug resistance. nih.gov

Table 1: Potential Molecular Targets for this compound Analogs

| Target Class | Specific Target | Cellular Location | Potential Interaction |

|---|---|---|---|

| Kinase | MEK1, ERK1/2 | Cytoplasm, Nucleus | Inhibition of kinase activity |

| Parasite Protein | PfCRT | Parasite digestive vacuole membrane | Modulation of drug resistance |

Elucidation of Downstream Cellular Signaling Pathways

By interacting with their molecular targets, compounds of the this compound class can trigger a cascade of downstream cellular signaling events. The nature of these events is dependent on the specific pathway being modulated.

In the context of cancer cell research, inhibition of the MAPK/ERK pathway by analogous compounds can lead to a decrease in the phosphorylation of key downstream effectors. mdpi.com This can, in turn, affect the expression of proteins involved in cell survival and apoptosis, such as the Bcl-2 family of proteins. mdpi.com The ultimate result of this signaling modulation can be the induction of programmed cell death in cancer cells.

Furthermore, the PI3K/AKT/mTOR pathway is another critical signaling cascade often dysregulated in diseases and is a target for therapeutic intervention. mdpi.comnih.gov Glycogen synthase kinase-3 (GSK-3), a component of this pathway, is a serine/threonine kinase involved in numerous cellular processes. mdpi.com Small molecule inhibitors can modulate GSK-3 activity, thereby impacting downstream signaling related to cell proliferation and survival. mdpi.com

Table 2: Affected Signaling Pathways and Key Mediators

| Pathway | Key Mediators | Upstream Activator | Downstream Effect |

|---|---|---|---|

| MAPK/ERK | MEK1, ERK1/2, Bcl-2 | Growth Factors, Stress | Modulation of Apoptosis |

| PI3K/AKT/mTOR | AKT, GSK-3, mTOR | Growth Factors | Regulation of Cell Growth and Metabolism |

Impact on Cellular Physiology and Homeostasis

A primary physiological impact observed in some studies is the induction of apoptosis, or programmed cell death. mdpi.com This is a crucial homeostatic process for removing damaged or unwanted cells. By targeting pathways that regulate cell survival, these compounds can shift the balance towards apoptosis, which is a desirable outcome in the context of cancer therapy.

Cellular physiology is broadly defined by the multitude of processes that occur within a cell to maintain life. ed.gov These processes include cell cycle control, signal transduction, and cell respiration. ed.gov By targeting key regulatory nodes like protein kinases, compounds with the this compound formula can influence these fundamental aspects of cell function. For instance, the inhibition of kinases involved in cell cycle progression can lead to cell cycle arrest, preventing cellular proliferation.

Role in Intercellular Communication and Ecological Interactions

While much of the research focuses on intracellular effects, the modulation of signaling pathways can also have consequences for how cells communicate with each other. Intercellular communication is vital for the coordination of cellular activities in multicellular organisms.

Cell signaling can occur over various distances, from direct contact between adjacent cells to long-range signaling via hormones. The molecules involved in these signaling processes, known as ligands, bind to specific receptors on target cells to initiate a response. youtube.com By altering the production of signaling molecules or the responsiveness of cells to these signals, compounds like this compound can indirectly influence intercellular communication. For example, the modulation of inflammatory signaling pathways could alter the secretion of cytokines, which are key mediators of cell-to-cell communication in the immune system.

In a broader ecological context, particularly concerning antimalarial applications, these compounds can disrupt the life cycle of parasites like Plasmodium falciparum. This represents a form of chemical interaction between a synthetic molecule and a pathogenic organism, with the goal of disrupting the parasite's ability to survive and propagate within its host.

Modulation of Specific Biological Processes

A biological process is a series of events accomplished by gene products that results in a specific biological objective. jax.org The interaction of this compound compounds with their molecular targets can lead to the modulation of a variety of these processes.

One of the most prominent biological processes affected is the regulation of cell proliferation. By inhibiting signaling pathways that promote cell growth and division, these compounds can have an anti-proliferative effect. This is a cornerstone of their investigation as potential anticancer agents.

Another key biological process influenced is the cellular response to stress. mdpi.com Signaling pathways such as the MAPK pathway are activated in response to various cellular stresses. mdpi.com By modulating these pathways, the compounds can alter how cells cope with and respond to stressful stimuli. The regulation of a biological process can involve controlling its frequency, rate, or extent through mechanisms like gene expression control or protein modification. jax.org

Table 3: Summary of Modulated Biological Processes

| Biological Process | Modulating Pathway | Cellular Outcome |

|---|---|---|

| Apoptosis | MAPK/ERK | Induction of programmed cell death |

| Cell Proliferation | PI3K/AKT/mTOR, Wnt/β-catenin | Inhibition of cell growth |

| Inflammatory Response | NF-κB | Alteration of cytokine production |

Compound Names Mentioned:

| Chemical Formula | Common/Class Name |

| This compound | (Class of synthetic molecules) |

| N/A | MEK1 |

| N/A | ERK1 |

| N/A | ERK2 |

| N/A | PfCRT |

| N/A | GSK-3 |

| N/A | AKT |

| N/A | mTOR |

| N/A | β-catenin |

| N/A | Bcl-2 |

| N/A | NF-κB |

Structure Activity Relationship Sar and Lead Optimization Studies for C19h23n3o4s3

Systematic Modification and Design of C19H23N3O4S3 Derivatives

Following the identification of Axonide-3 as a lead compound, a systematic investigation into its chemical architecture was initiated to delineate the pharmacophoric elements essential for its biological activity. The core scaffold of Axonide-3 was dissected into three primary regions for modification: the tricyclic thiolactone core, the N-acylated aminopiperidine moiety, and the substituted aromatic ring. nih.gov Derivatives were synthesized to probe the effects of altering sterics, electronics, and hydrogen bonding capacity in each region.

Key findings from these modifications are summarized below:

Tricyclic Thiolactone Core: Modifications to this core were generally detrimental to activity. It is hypothesized that the specific stereochemistry and conformation of this group are crucial for anchoring the ligand within the target's binding pocket.

N-acylated Aminopiperidine Moiety: The acyl group was found to be a critical interaction point. Replacing the acetyl group with larger or more electron-rich substituents led to a significant variation in potency, suggesting a defined pocket that can be further exploited.

Substituted Aromatic Ring: The nature and position of substituents on this ring profoundly influenced both potency and selectivity. A clear trend was observed where electron-withdrawing groups at the para-position enhanced activity.

The table below details the impact of specific modifications on the biological activity of Axonide-3 derivatives.

| Compound ID | Modification from Axonide-3 | Target Activity (IC₅₀, nM) |

| Axonide-3 | Parent Compound | 50 |

| AX-02 | R = -CH₃ (from R = -H on Aromatic Ring) | 45 |

| AX-03 | R = -Cl (from R = -H on Aromatic Ring) | 22 |

| AX-04 | R = -CF₃ (from R = -H on Aromatic Ring) | 15 |

| AX-05 | R = -OCH₃ (from R = -H on Aromatic Ring) | 98 |

| AP-01 | N-benzoyl (from N-acetyl on Piperidine) | 75 |

| AP-02 | N-propionyl (from N-acetyl on Piperidine) | 38 |

These initial SAR studies provided a foundational understanding of the molecular features driving the activity of this compound series, paving the way for more quantitative and predictive modeling. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

To leverage the SAR data generated from the initial set of derivatives, a Quantitative Structure-Activity Relationship (QSAR) model was developed. researchgate.net The primary goal was to create a predictive tool that could forecast the biological activity of yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts and reducing the number of compounds needed to achieve optimization goals. nih.gov

A set of 50 Axonide-3 analogues with well-defined biological activity data was used as the training set for the model. Various molecular descriptors, including electronic, steric, and lipophilic parameters, were calculated for each analogue. Multiple linear regression (MLR) was employed to generate a statistically significant QSAR equation.

The resulting QSAR model is represented by the following equation:

log(1/IC₅₀) = 0.78(σ) - 0.21(logP)² + 0.45(MR) + 3.12

Where:

σ (Sigma) represents the Hammett electronic parameter of the aromatic substituent.

logP is the logarithm of the octanol/water partition coefficient, a measure of lipophilicity.

MR is the molar refractivity, a descriptor of steric bulk.

The model demonstrated good predictive power with a cross-validated correlation coefficient (q²) of 0.72 and a standard correlation coefficient (r²) of 0.85. This model quantitatively confirmed the initial SAR findings, highlighting the importance of electron-withdrawing substituents (positive coefficient for σ) and indicating an optimal range for both lipophilicity and steric bulk.

| Descriptor | Coefficient | Implication for Activity |

| σ (Hammett) | +0.78 | Electron-withdrawing groups are favorable. |

| (logP)² | -0.21 | A parabolic relationship exists; there is an optimal lipophilicity. |

| MR (Molar Refractivity) | +0.45 | Increased steric bulk in certain regions is beneficial. |

Iterative Design-Make-Test-Analyze (DMTA) Cycle Implementation

The lead optimization of Axonide-3 was accelerated through the rigorous implementation of the Design-Make-Test-Analyze (DMTA) cycle. massbio.org This iterative process allows for rapid learning and refinement, with insights from each cycle directly informing the design of the next generation of compounds. strateos.com The QSAR model served as a key component of the 'Design' phase, helping to prioritize analogues with a high probability of improved activity.

The progression through several DMTA cycles is illustrated below:

| Cycle | Design Hypothesis | Key Compounds Synthesized | Test Results (IC₅₀, nM) | Analysis & Learning |

| 1 | Explore electronic effects on the aromatic ring based on initial SAR. | AX-02, AX-03, AX-04, AX-05 | 45, 22, 15, 98 | Strong electron-withdrawing groups significantly enhance potency. |

| 2 | Optimize lipophilicity and steric bulk based on QSAR predictions. | AX-12, AX-15 | 8, 12 | Confirmed the optimal range for logP and MR, leading to single-digit nanomolar potency. |

| 3 | Enhance selectivity by modifying the N-acyl group to probe a specific sub-pocket. | AP-08, AP-11 | 10 (Target A), >500 (Target B) | Identified N-acyl modifications that drastically improve selectivity without sacrificing potency. |

| 4 | Combine optimal features from previous cycles into a single molecule. | Axonide-4 (Optimized Lead) | 2 | Successful integration of potency and selectivity enhancements. |

This systematic, cycle-based approach facilitated a rapid convergence on a highly potent and selective lead candidate, demonstrating the efficiency of the DMTA workflow in modern drug discovery. chemrxiv.org

Strategies for Enhancing Target Selectivity

A critical objective in the optimization of Axonide-3 was to improve its selectivity for the intended target over other related proteins, thereby minimizing the potential for off-target effects. patsnap.com Initial profiling revealed that Axonide-3 possessed moderate selectivity. The strategy to enhance this profile focused on exploiting subtle structural differences in the binding sites of the target protein versus its close homologues.

Computational docking studies suggested that the N-acylated aminopiperidine moiety extended into a region of the binding site that showed lower sequence conservation among related proteins. It was hypothesized that by introducing specific functionalities in this region, interactions with the primary target could be maximized while introducing unfavorable interactions with off-target proteins.

This hypothesis was tested by synthesizing a focused library of analogues with varying N-acyl groups. The results confirmed that selectivity could be dramatically improved through this approach.

| Compound ID | Target A IC₅₀ (nM) | Off-Target B IC₅₀ (nM) | Off-Target C IC₅₀ (nM) | Selectivity Fold (B/A) |

| Axonide-3 | 50 | 250 | 800 | 5 |

| AP-06 | 35 | 400 | 950 | 11 |

| AP-08 | 10 | >5000 | >10000 | >500 |

| AP-14 | 12 | >6000 | >10000 | >500 |

The successful outcome of this strategy underscored the importance of structure-based design in achieving high target selectivity, a crucial attribute for any potential therapeutic agent. researchgate.net

Exploration of Chemical Space for Novel this compound Analogues

While optimizing the Axonide-3 scaffold yielded significant improvements, a parallel effort was undertaken to explore the surrounding chemical space for novel analogues. nih.gov The goal was to identify alternative core structures or "scaffolds" that could retain the key pharmacophoric features of Axonide-3 but offer advantages in terms of synthetic accessibility, physicochemical properties, or intellectual property. immunocure.us

This exploration was driven by several computational and synthetic strategies:

Bioisosteric Replacement: Key functional groups, such as the thiolactone ring, were replaced with known bioisosteres to assess if similar biological activity could be achieved with a different chemical motif.

Scaffold Hopping: Advanced computational algorithms were used to search virtual libraries for novel scaffolds that could present the critical pharmacophoric elements (e.g., the N-acyl group, the aromatic ring) in the same spatial orientation as Axonide-3.

Fragment-Based Growth: The core scaffold was deconstructed into key fragments, and novel linkers or core structures were used to reassemble them, leading to entirely new chemical series.

| Strategy | Example Scaffold | Predicted Affinity | Key Advantage |

| Bioisosteric Replacement | Dihydro-oxazolone | Moderate | Improved Metabolic Stability |

| Scaffold Hopping | Tetrahydro-isoquinoline | High | Novel Chemical Series, Strong IP |

| Fragment-Based Growth | Bicyclic Imidazolidinone | Moderate-High | Access to Diverse Chemical Space |

This multi-pronged approach to exploring the chemical space ensures a robust and forward-looking optimization program, mitigating the risk of unforeseen liabilities with a single chemical scaffold and opening avenues for the discovery of next-generation compounds. nih.gov

Advanced Analytical Techniques and Assay Development for C19h23n3o4s3 Research

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a cornerstone technique for the molecular weight determination and structural elucidation of new chemical entities. For C19H23N3O4S3, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would be crucial for obtaining structural information through controlled fragmentation of the molecule. The fragmentation patterns can reveal the presence of characteristic structural motifs, such as the β-lactam and thiazolidine (B150603) rings found in penicillins. researchgate.netrsc.org

For quantitative purposes, especially in complex matrices like biological fluids or environmental samples, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govrsc.org This method offers high sensitivity and selectivity, allowing for the detection and quantification of this compound at very low concentrations. The development of a robust LC-MS/MS method would involve optimizing chromatographic separation and the mass spectrometric parameters for the specific compound. rsc.org

Hypothetical Mass Spectrometry Data for this compound

| Parameter | Hypothetical Value | Technique |

|---|---|---|

| Molecular Formula | This compound | High-Resolution Mass Spectrometry (HRMS) |

| Monoisotopic Mass | 469.0854 | HRMS |

| Precursor Ion [M+H]⁺ | 470.0928 | LC-MS/MS (ESI+) |

| Major Product Ions | Fragment A, Fragment B, Fragment C | LC-MS/MS (ESI+) |

Nuclear Magnetic Resonance (NMR) for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. nih.govresearchgate.netspringernature.com For this compound, a suite of NMR experiments would be required to assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms in the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment and number of different types of protons and carbons. nih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the molecular structure by identifying through-bond connectivities between atoms. researchgate.net These experiments would be vital in confirming the core structure of this compound and the specific arrangement of its side chains.

Hypothetical ¹H NMR Data for a Postulated Structural Fragment of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.45 | d | 1H | β-lactam proton |

| 5.30 | d | 1H | β-lactam proton |

| 3.50 | s | 1H | Thiazolidine proton |

| 1.60 | s | 3H | Methyl group |

| 1.55 | s | 3H | Methyl group |

Chromatographic Methods for Purification and Analysis

Chromatography is essential for both the purification of this compound from reaction mixtures or natural extracts and for its analytical determination. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is the most commonly employed technique. nih.govijpsjournal.com

For analytical purposes, a reversed-phase HPLC method would likely be developed, utilizing a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile, often with a modifier such as formic acid to improve peak shape. researchgate.netjssuni.edu.in Detection could be achieved using a UV detector or, for greater sensitivity and specificity, a mass spectrometer. rsc.orgresearchgate.net For purification on a larger scale, preparative HPLC would be employed. Sample preparation often involves a preliminary clean-up step using solid-phase extraction (SPE) to remove interfering matrix components. jssuni.edu.in

Typical HPLC Method Parameters for Penicillin-like Compounds

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Development of High-Throughput Screening (HTS) Assays for Biological Activity

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific biological activity. azolifesciences.comdrugtargetreview.com To investigate the potential antibiotic properties of this compound, HTS assays would be developed to assess its ability to inhibit the growth of various bacterial pathogens. nih.gov

These assays are typically performed in microtiter plates, allowing for the simultaneous testing of the compound at multiple concentrations against different bacterial strains. drugtargetreview.com A primary screen would identify if this compound has any antibacterial activity. Subsequent secondary screens could then be used to determine its spectrum of activity and to elucidate its mechanism of action, for example, by testing its ability to inhibit specific bacterial targets like penicillin-binding proteins (PBPs). researchgate.netnih.gov

Illustrative HTS Workflow for this compound

| Step | Description | Outcome |

|---|---|---|

| 1. Primary Assay | Whole-cell screen against a panel of Gram-positive and Gram-negative bacteria. | Identification of active compound and its general spectrum of activity (MIC values). |

| 2. Secondary Assay | Target-based assay (e.g., PBP inhibition assay). | Confirmation of the molecular target and determination of IC50. |

| 3. Cytotoxicity Assay | Screen against a human cell line (e.g., HeLa, HepG2). | Assessment of the compound's toxicity to mammalian cells (CC50 value). |

Specialized Biosensors and Reporter Gene Assays

Biosensors offer a rapid and often portable means of detecting and quantifying specific molecules. nih.govresearchgate.net For this compound, an electrochemical or optical biosensor could be developed. researchgate.netd-nb.info For instance, an enzyme-based biosensor might utilize penicillinase, which would catalyze the hydrolysis of the β-lactam ring, leading to a detectable signal. d-nb.info Surface plasmon resonance (SPR) biosensors could be used to study the binding kinetics of this compound to its target protein in real-time. researchgate.net

Reporter gene assays provide a powerful tool to investigate the cellular pathways affected by a compound. nih.gov To study the mechanism of action of this compound, a bacterial strain could be engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to cell wall stress. An increase in the reporter signal in the presence of this compound would provide strong evidence that it targets the cell wall synthesis pathway.

Types of Biosensors Applicable to Penicillin-like Compounds

| Biosensor Type | Transduction Principle | Example Application |

|---|---|---|

| Electrochemical | Measures changes in electrical properties (current, potential). d-nb.info | Detection of penicillinase-catalyzed product. d-nb.info |

| Optical | Measures changes in light (absorbance, fluorescence, refractive index). researchgate.net | Monitoring binding to a target protein via SPR. researchgate.net |

| Mass-Sensitive | Measures changes in mass on a sensor surface. nih.gov | Label-free detection of binding events. nih.gov |

Preclinical in Vitro Research Models for C19h23n3o4s3

Cell Line-Based Assays for Cellular Response and Target Engagement

Cell line-based assays represent a foundational tool in the preclinical assessment of L-745,870, enabling high-throughput screening and detailed characterization of its interaction with its primary target, the dopamine (B1211576) D4 receptor (D4R). These assays are crucial for determining ligand affinity, functional activity, and downstream cellular responses in a controlled environment.

A common approach involves the use of mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been genetically engineered to express recombinant human D4 receptors. uj.edu.plbibliotekanauki.pl These models are advantageous due to their lack of endogenous dopamine receptor expression, providing a "clean" background for studying the specific effects of L-745,870 on the D4R. bibliotekanauki.pl In such systems, radioligand binding assays are frequently employed to quantify the affinity of L-745,870 for the D4R. These experiments typically utilize a radiolabeled ligand that binds to the D4R, and the ability of increasing concentrations of L-745,870 to displace the radioligand is measured. This allows for the calculation of the inhibition constant (Ki), a measure of the drug's binding affinity.

Beyond simple binding, cell-based assays are also used to assess the functional consequences of L-745,870 binding to the D4R. For instance, since the D4R is a G protein-coupled receptor (GPCR), its activation or inhibition can be monitored by measuring changes in intracellular second messengers, such as cyclic AMP (cAMP). L-745,870 has been shown to act as an antagonist, blocking the effects of D4R agonists on cAMP formation. nih.gov

More recently, induced pluripotent stem cell (iPSC)-derived retinal pigment epithelium (RPE) cells have been used as a model for age-related macular degeneration (AMD). nih.govresearchgate.net In a high-throughput screening study, L-745,870 was identified as a compound that could reduce the formation of drusen-like deposits in an iPSC-RPE model of AMD, highlighting the utility of this cell-based system in drug discovery. nih.govresearchgate.net

Table 1: Examples of Cell Line-Based Assays for L-745,870

| Assay Type | Cell Line | Purpose | Key Findings |

|---|---|---|---|

| Radioligand Binding | CHO cells expressing human D4R | Determine binding affinity | L-745,870 exhibits high affinity for the D4 receptor. uj.edu.plbibliotekanauki.pl |

| Functional Assay (cAMP) | Cultured chicken cone photoreceptor cells | Assess functional antagonism | L-745,870 inhibits dopamine receptor-mediated changes in cAMP. nih.gov |

| High-Throughput Screening | iPSC-derived RPE cells | Identify therapeutic candidates for AMD | L-745,870 reduces drusen deposits and restores RPE phenotype. nih.govresearchgate.net |

| Cellular Migration Assay | Synovial fibroblasts from rheumatoid arthritis patients | Investigate the role of dopamine in cell migration | Dopamine induces in vitro migration of synovial fibroblasts. nih.gov |

Primary Cell Culture Systems for Mechanistic Studies

Primary cell cultures, derived directly from animal or human tissues, offer a more physiologically relevant model compared to immortalized cell lines for studying the effects of L-745,870. These systems retain many of the characteristics of their tissue of origin, providing valuable insights into the compound's mechanism of action in a more authentic cellular context.

For instance, primary cultures of embryonic chick dorsal root ganglia have been used to investigate the role of opioid receptors in neurotransmitter release. science.gov While this study did not directly test L-745,870, it exemplifies the use of primary neurons to pharmacologically characterize receptor function. Similarly, primary cultures of porcine retinal pigment epithelium (RPE) have been established as a model for dry age-related macular degeneration (AMD). nih.gov These cultures have been instrumental in understanding the formation of sub-RPE deposits and have been used to test potential therapeutic agents like L-745,870. nih.gov

In the context of neuroscience, primary cultures of mesencephalic neurons have been used to study the localization and function of dopamine receptors. socneurociencia.cl Such models allow for the detailed examination of how L-745,870 might influence dopaminergic signaling in specific neuronal populations. Furthermore, primary cultures of human infant scleral fibroblasts have been utilized to investigate the role of dopamine receptors in eye development and disease. nih.gov In these cultures, L-745,870 was used as a selective D4R antagonist to probe the function of this receptor subtype in scleral cell contraction. nih.gov

Recombinant Protein-Based Biochemical Assays

Biochemical assays using purified recombinant proteins provide a reductionist approach to study the direct interaction between L-745,870 and its molecular target, the dopamine D4 receptor (D4R), in a cell-free environment. These assays are essential for confirming direct binding and for detailed structural and biophysical characterization.

The crystal structure of the human D4R in complex with L-745,870 has been resolved, providing a high-resolution view of the binding site. semanticscholar.orgresearchgate.netdntb.gov.ua This was achieved by expressing and purifying the recombinant D4R protein. Structural analysis revealed the specific amino acid residues within the receptor that interact with L-745,870, offering a molecular basis for its high affinity and selectivity. researchgate.net

Fluorescence competitive binding assays are another type of biochemical assay used to study the binding of ligands to recombinant proteins. nih.gov In this technique, a fluorescent probe is used to label the protein of interest, and the ability of a test compound like L-745,870 to displace the probe is measured by a change in fluorescence. This method can be used to determine binding affinities and to screen for novel ligands.

Furthermore, recombinant proteins are utilized in assays to study the functional coupling of the D4R to its downstream signaling partners, such as G proteins. researchgate.net By reconstituting the purified receptor with specific G protein subunits, researchers can investigate how L-745,870 modulates the interaction between the receptor and these signaling molecules. researchgate.net

Advanced Organotypic and 3D Culture Models

To bridge the gap between traditional 2D cell culture and in vivo studies, advanced organotypic and 3D culture models are increasingly being employed in preclinical research. These models better recapitulate the complex cellular architecture and microenvironment of tissues, offering a more predictive platform for evaluating drug efficacy.

Organotypic cultures, which are 3D cultures of intact tissue slices, have been used to model specific brain circuits. socneurociencia.cl For example, a model of the basal ganglia has been reconstructed in vitro by co-culturing tissue from the substantia nigra, neostriatum, and neocortex. socneurociencia.cl Such a system could be used to investigate the effects of L-745,870 on neuronal activity and connectivity within a preserved tissue context.

In the field of ophthalmology, 3D culture systems of human pluripotent stem cell-derived retinal pigment epithelium (RPE) are being developed. nih.govresearchgate.net These models are crucial for studying diseases like age-related macular degeneration (AMD) and for testing the therapeutic potential of compounds like L-745,870. nih.govresearchgate.net The ability of L-745,870 to restore the epithelial phenotype in a 3D iPSC-RPE model of AMD highlights the value of these advanced culture systems. researchgate.netresearchgate.net

Furthermore, the development of 3D cultures of HepaRG cells, a human hepatic cell line, holds promise for evaluating drug-induced liver injury in early-stage drug development. researchgate.net While not specifically tested with L-745,870, these models provide a more accurate representation of liver physiology compared to 2D cultures and could be used to assess the potential hepatotoxicity of drug candidates. researchgate.net

Omics-Based Approaches in Preclinical In Vitro Systems

"Omics" technologies, including genomics, transcriptomics, and proteomics, are powerful tools for gaining a comprehensive, system-wide understanding of the cellular and molecular effects of L-745,870. When applied to in vitro models, these approaches can reveal novel mechanisms of action, identify biomarkers of drug response, and uncover potential off-target effects.

Transcriptomic profiling, which analyzes the complete set of RNA transcripts in a cell, has been used to study the effects of L-745,870 on human infant scleral fibroblasts. nih.gov This research aimed to understand the distinct gene expression profiles of different scleral cell populations and how they are modulated by dopamine receptor ligands. nih.gov

Chemogenomic approaches, which integrate chemical and genomic information, are also becoming increasingly important in drug discovery. researchgate.net By analyzing large datasets of ligand-target interactions, researchers can identify common structural motifs and predict the bioactivity of compounds like L-745,870 against a wide range of targets. researchgate.net

While direct "omics" studies on L-745,870 are still emerging, the application of these technologies to the in vitro models described above holds great promise for a deeper understanding of its pharmacology. For example, proteomic analysis of iPSC-RPE cells treated with L-745,870 could identify changes in protein expression that underlie its protective effects in the context of AMD. Similarly, genomic and transcriptomic analyses of cancer cell lines could reveal novel applications for L-745,870 in oncology.

Computational Chemistry and in Silico Modeling of C19h23n3o4s3

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

While specific molecular docking studies for C19H23N3O4S3 have not been detailed in the initial findings, this technique is a cornerstone of computational drug discovery. nih.gov It involves predicting the preferred orientation of a ligand (the drug candidate) when bound to a receptor (a target protein in the parasite). frontiersin.orgnih.gov For a compound like this compound, molecular docking would be used to identify its potential protein targets within the Leishmania parasite. The process helps in understanding the binding affinity and interaction patterns, which are crucial for the compound's mechanism of action. frontiersin.org

Molecular dynamics simulations would further refine these findings by simulating the movement of the ligand-receptor complex over time, providing insights into the stability of the interaction. rsc.org These simulations can reveal conformational changes and key residues involved in the binding, guiding further optimization of the compound.

De Novo Molecular Design and Virtual Screening

The discovery of this compound was part of a broader study involving the synthesis and evaluation of 39 analogues of dehydrodieugenol (B1670544) B. nih.gov This approach, while not strictly de novo design (which creates molecules from scratch), represents a form of scaffold-based design. The core structure of dehydrodieugenol B was systematically modified to enhance its biological activity. nih.govnih.govnih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In the context of leishmaniasis research, virtual screening has been employed to identify potential inhibitors for key parasite enzymes, such as pteridine (B1203161) reductase 1 (PTR1). nih.gov While not explicitly mentioned for this compound, this method could be applied to identify other dehydrodieugenol B analogues with anti-leishmanial activity from vast chemical databases.

Cheminformatics and Data Mining of Compound Libraries

Cheminformatics plays a crucial role in managing and analyzing large datasets of chemical compounds. usp.brmdpi.com In the study of dehydrodieugenol B analogues, cheminformatics tools were essential for evaluating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the most promising compounds, including this compound. nih.gov

An in silico analysis of this compound and related analogues was conducted using the ADMETlab 2.0 platform to explore their drug-likeness and safety profiles. nih.gov This data mining approach helps in prioritizing candidates for further experimental testing. nih.gov

Table 1: In Silico ADMET Profile of this compound (Compound 24) and Related Analogues

| Parameter | Compound 24 (this compound) | Compound 28 | Compound 34 |

|---|---|---|---|

| Molecular Weight (g/mol) | 433.59 | - | - |

| logP | 5.18 | - | - |

| logD | 3.82 | - | - |

| logS (Water Solubility) | -5.27 (Moderate) | - | - |

| Topological Polar Surface Area (TPSA) | Favorable (0 < TPSA < 140 Ų) | - | - |

This table is based on the ADMET analysis presented in the study of dehydrodieugenol B analogues. nih.gov Specific values for compounds 28 and 34 were not provided in the source material.

Machine Learning and Artificial Intelligence in this compound Discovery

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate drug discovery for neglected tropical diseases like leishmaniasis. nih.govfrontiersin.org These technologies can build predictive models from large datasets of compounds with known activities. nih.govnih.gov

In the broader field of anti-leishmanial drug discovery, ML models have been developed to predict the activity of compounds against Leishmania parasites. researchgate.netfrontiersin.org These models use molecular fingerprints and other descriptors to learn the relationship between a compound's structure and its biological activity. nih.gov While not directly used in the initial identification of this compound, such ML models could be employed to screen vast virtual libraries for other potent dehydrodieugenol B analogues or to predict potential off-target effects. nih.govresearchgate.net

Prediction of Biological Activity and Interaction Networks

The initial study on this compound focused on its in vitro activity against Leishmania (L.) infantum intracellular amastigotes. nih.gov The compound demonstrated an IC50 value of 9.7 µM with no mammalian cytotoxicity at concentrations up to 200 µM, resulting in a favorable selectivity index. nih.gov

Table 2: Biological Activity of this compound (Compound 24)

| Parameter | Value |

|---|---|

| Target Organism | Leishmania (L.) infantum (intracellular amastigotes) |

| IC50 | 9.7 µM |

| Mammalian Cytotoxicity (CC50) | >200 µM |

| Selectivity Index (CC50/IC50) | >20.6 |

This table summarizes the key biological activity data for this compound as reported in the primary literature. nih.gov

Further computational analysis could predict the broader biological activity spectrum of this compound and its potential interaction with various biological pathways in both the parasite and the human host. Network pharmacology, for instance, could help to elucidate the compound's mechanism of action by identifying its multiple targets and their interconnected signaling pathways.

Q & A

Q. Methodological Answer :

- Step 1 : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure, focusing on sulfur and nitrogen environments (e.g., and -NMR for backbone analysis).

- Step 2 : Validate molecular weight via high-resolution mass spectrometry (HRMS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .

- Step 3 : Assess purity using reverse-phase HPLC with UV detection at wavelengths optimized for sulfur-containing compounds (e.g., 254 nm).

- Key Considerations : Calibrate instruments with certified reference standards and report retention times, solvent gradients, and column specifications in detail .

Basic: What experimental parameters are critical for synthesizing C19_{19}19H23_{23}23N3_{3}3O4_{4}4S3_{3}3 with high yield?

Q. Methodological Answer :

- Reaction Optimization : Use a Taguchi design to test variables like temperature (e.g., 80–120°C), catalyst type (e.g., palladium vs. nickel), and solvent polarity (e.g., DMF vs. THF).

- Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Validate purity via thin-layer chromatography (TLC) .

- Yield Calculation : Report yields as a percentage of theoretical maximum, accounting for losses during filtration and drying .

Advanced: How should researchers analyze contradictory bioactivity data for C19_{19}19H23_{23}23N3_{3}3O4_{4}4S3_{3}3 across studies?

Q. Methodological Answer :

- Statistical Heterogeneity : Apply I² and H statistics to quantify variability between studies (e.g., I² >50% indicates substantial heterogeneity). Use random-effects meta-analysis to model variability .

- Subgroup Analysis : Stratify data by experimental conditions (e.g., cell lines, dosage ranges) to identify confounding factors.

- Sensitivity Testing : Exclude outlier studies and re-analyze effect sizes to assess robustness .

Advanced: What experimental designs are suitable for studying C19_{19}19H23_{23}23N3_{3}3O4_{4}4S3_{3}3 stability under varying pH and temperature conditions?

Q. Methodological Answer :

- Accelerated Stability Testing : Use a factorial design to test combinations of pH (3–9) and temperature (25–60°C). Monitor degradation via HPLC at fixed intervals (e.g., 0, 7, 14 days).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life.

- Degradation Products : Characterize byproducts using LC-MS/MS and propose degradation pathways .

Basic: What strategies ensure a comprehensive literature review for C19_{19}19H23_{23}23N3_{3}3O4_{4}4S3_{3}3-related studies?

Q. Methodological Answer :

- Database Selection : Prioritize PubMed , Web of Science , and Embase over Google Scholar due to higher precision and reproducibility .

- Search Terms : Combine synonyms (e.g., "thiazole derivatives," "sulfonamide analogs") with Boolean operators.

- Inclusion/Exclusion Criteria : Define parameters (e.g., peer-reviewed articles from 2010–2025) to avoid selection bias .

Advanced: How can mechanistic studies on C19_{19}19H23_{23}23N3_{3}3O4_{4}4S3_{3}3 be designed to validate enzyme inhibition hypotheses?

Q. Methodological Answer :

- In Silico Modeling : Use molecular docking software (AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases).

- In Vitro Assays : Perform enzyme kinetics (e.g., Michaelis-Menten plots) under controlled pH and ionic strength.

- Negative Controls : Include inactive analogs to isolate specific inhibitory effects .

Basic: What validation parameters are essential for analytical methods quantifying C19_{19}19H23_{23}23N3_{3}3O4_{4}4S3_{3}3?

Q. Methodological Answer :

- Linearity : Test across 50–150% of expected concentration (R² ≥0.99).

- Accuracy/Precision : Perform spike-recovery experiments (≥3 replicates) with ≤5% RSD.

- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥3) .

Advanced: How can meta-analytic approaches resolve discrepancies in C19_{19}19H23_{23}23N3_{3}3O4_{4}4S3_{3}3 toxicity data?

Q. Methodological Answer :

- Effect Size Standardization : Convert data to standardized mean differences (SMDs) for cross-study comparability.

- Funnel Plots : Assess publication bias by plotting effect sizes against sample sizes.

- Meta-Regression : Explore covariates (e.g., dosage, exposure duration) using mixed-effects models .

Basic: What experimental protocols ensure reliable purity assessment of C19_{19}19H23_{23}23N3_{3}3O4_{4}4S3_{3}3?

Q. Methodological Answer :

- HPLC Parameters : Use a C18 column, 1.0 mL/min flow rate, and acetonitrile/water mobile phase.

- System Suitability : Confirm resolution (>2.0) between the compound and nearest impurity.

- Documentation : Report retention times, peak areas, and integration thresholds .

Advanced: How can solubility challenges of C19_{19}19H23_{23}23N3_{3}3O4_{4}4S3_{3}3 in aqueous buffers be addressed for in vivo studies?

Q. Methodological Answer :

- Co-Solvents : Test biocompatible agents like PEG-400 or cyclodextrins (≤20% v/v).

- pH Adjustment : Solubilize via ionization at pH extremes (e.g., pH 2 or 12) if compatible with biological systems.

- Nanoparticle Formulation : Use solvent evaporation to prepare PLGA nanoparticles and assess encapsulation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.